

Biological Activity Comparison: Avibactam vs. ent-Avibactam

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *ent-AvibactamSodiumSalt*

Cat. No.: *B12286549*

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Executive Summary

Avibactam (NXL104) is a non-β-lactamase-inhibiting β-lactamase inhibitor (BLI) with a diazabicyclooctane (DBO) scaffold. It exhibits potent, broad-spectrum inhibition of Ambler Class A, C, and some D enzymes. ent-Avibactam is the enantiomer (mirror image) of Avibactam. Experimental data and patent disclosures confirm that ent-Avibactam is biologically inactive. The strict stereochemical requirements of the β-lactamase active site (specifically the catalytic Serine residue) render the enantiomer incapable of forming the critical carbamoyl-enzyme complex required for inhibition.

-lactam

-lactamase active site (specifically the catalytic Serine residue) render the enantiomer incapable of forming the critical carbamoyl-enzyme complex required for inhibition.

Verdict: Avibactam is the sole active pharmaceutical ingredient (API). The enantiomer serves only as a negative control in mechanistic studies or an impurity to be removed during asymmetric synthesis.

Structural & Mechanistic Divergence

The biological activity difference stems entirely from chirality.

-lactamases are chiral enzymes that evolved to recognize the specific stereochemistry of D-alanyl-D-alanine residues in peptidoglycan (and by extension, the chiral centers of

-lactam antibiotics).

Stereochemical Configuration

- Avibactam:

-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl hydrogen sulfate.[\[1\]](#)

- ent-Avibactam:

-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl hydrogen sulfate.

Mechanism of Action (The "Lock and Key" Failure)

Avibactam functions via a reversible covalent mechanism. It acylates the active site Serine (e.g., Ser70 in TEM-1) to form a carbamoyl-enzyme complex.

- Active Binding (Avibactam): The

geometry positions the C7 carbonyl carbon perfectly for nucleophilic attack by the Ser70 hydroxyl group. The sulfate group at N6 interacts with a conserved pocket (Ser130, Lys234), mimicking the carboxylate of

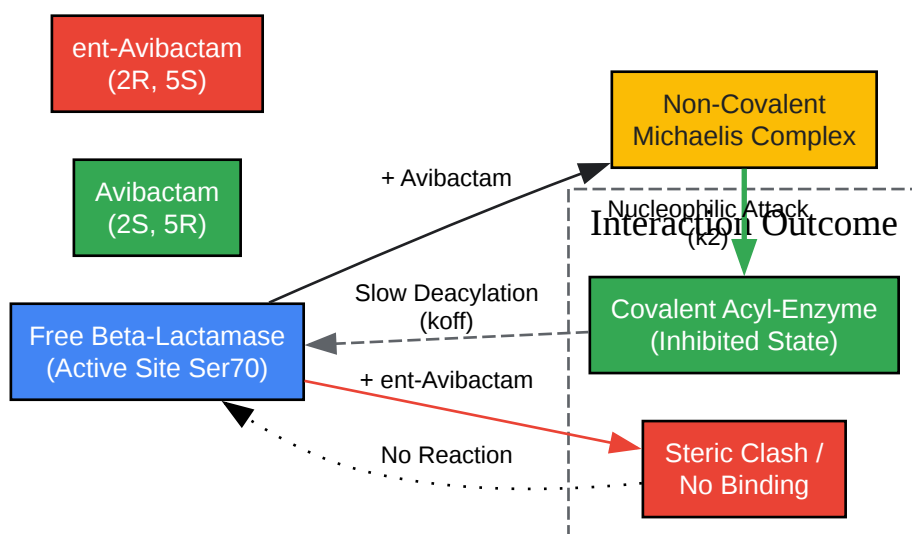
-lactams.

- Inactive Binding (ent-Avibactam): The

configuration projects the critical sulfate and carboxamide groups in opposite vectors. This creates severe steric clashes with the oxyanion hole and prevents the carbonyl carbon from approaching the catalytic Serine within the required bond-forming distance ($< 2 \text{ \AA}$).

Pathway Visualization

The following diagram illustrates the kinetic pathway where Avibactam successfully inhibits the enzyme, while ent-Avibactam fails to initiate the reaction.



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Caption: Kinetic pathway comparison. Avibactam forms a stable covalent complex; ent-Avibactam fails to bind.

Comparative Biological Data[3][4][5]

The following data summarizes the inhibitory potency. Note the orders-of-magnitude difference in activity.

Parameter	Avibactam (2S, 5R)	ent-Avibactam (2R, 5S)
Primary Target	Serine -lactamases (Class A, C, D)	None (Inactive)
IC (TEM-1)	~ 8 nM	> 10,000 nM (Inactive)
IC (KPC-2)	~ 38 nM	Inactive
IC (AmpC)	~ 5 nM	Inactive
Binding Affinity ()	High (nM range)	Negligible
Antibacterial Activity	None (Intrinsic); Potentiator (Synergistic)	None

Data Sources: Derived from Patent EP3505518A1 [1] and Ehmann et al. [2].

Experimental Protocols for Validation

To empirically verify the inactivity of ent-Avibactam, researchers must employ a Chiral Purity Assay followed by an Enzyme Inhibition Assay.

Protocol A: Chiral Separation (Quality Control)

Before biological testing, ensure the "inactive" enantiomer is not contaminated with the active form, which would give false positive activity.

- Column: Chiralpak AD-H or equivalent polysaccharide-based stationary phase.
- Mobile Phase: n-Heptane / Ethanol / Diethylamine (80:20:0.1).
- Detection: UV at 210 nm.

- Flow Rate: 1.0 mL/min.
- Validation: Inject racemic mixture to establish separation factors (). Confirm ent-Avibactam elutes at a distinct retention time from Avibactam.

Protocol B: Kinetic Inhibition Assay (Spectrophotometric)

This protocol measures the rate of hydrolysis of a reporter substrate (Nitrocefin) in the presence of the inhibitor.

Reagents:

- Enzyme: Purified TEM-1 or KPC-2
-lactamase (10 nM final conc).
- Substrate: Nitrocefin (100
M final conc).
- Buffer: 50 mM Phosphate buffer, pH 7.0.
- Inhibitors: Avibactam (Positive Control) and ent-Avibactam (Test), serially diluted (1 nM to 100
M).

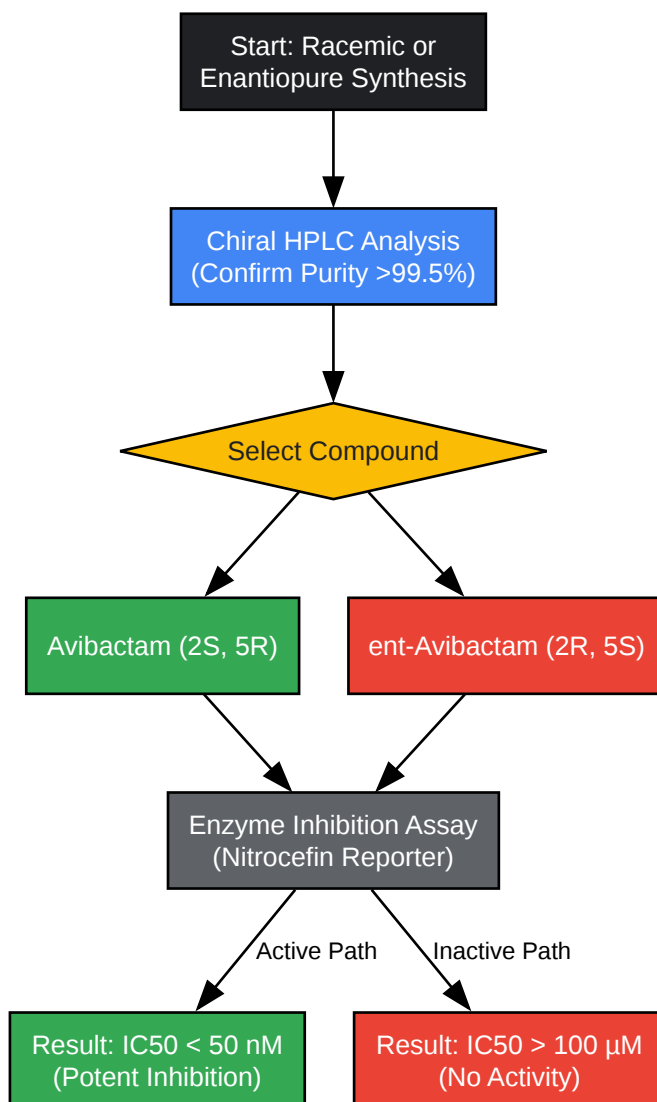
Steps:

- Pre-incubation: Incubate Enzyme + Inhibitor for 10 minutes at 30°C to allow carbamoylation.
- Initiation: Add Nitrocefin substrate.[\[2\]](#)
- Measurement: Monitor absorbance at 482 nm (hydrolysis of Nitrocefin) for 5 minutes.
- Calculation: Determine initial velocity (

). Plot % Inhibition vs. $\log[\text{Inhibitor}]$.

- Result: Avibactam will show a sigmoidal dose-response curve. ent-Avibactam will show a flat line (no inhibition) up to high concentrations.

Experimental Workflow Diagram



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Caption: Experimental workflow for validating stereoselective biological activity.

References

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- To cite this document: BenchChem. [Biological Activity Comparison: Avibactam vs. ent-Avibactam]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12286549/docs#biological-activity-comparison-avibactam-vs-ent-avibactam>]

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